Product packaging for 3-Oxabicyclo[3.3.1]nonan-9-one(Cat. No.:CAS No. 101567-96-8)

3-Oxabicyclo[3.3.1]nonan-9-one

Cat. No.: B168774
CAS No.: 101567-96-8
M. Wt: 140.18 g/mol
InChI Key: PTRBJBWZKVMVSS-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.3.1]nonan-9-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This bicyclic scaffold features an oxygen atom in its bridgehead position and a ketone group, defining its core structure and reactivity . The compound has a density of approximately 1.093 g/cm³ and a boiling point of 234°C at 760 mmHg . The 3-oxabicyclo[3.3.1]nonane skeleton is a framework of significant interest in synthetic and medicinal chemistry research . It serves as a key structural motif found in various biologically active natural products and is a valuable intermediate for constructing more complex molecules . Its conformational properties, particularly the equilibrium between twin-chair and boat-chair forms, are an important area of study that influences its chemical behavior and application in the stereoselective synthesis of functionalized derivatives . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B168774 3-Oxabicyclo[3.3.1]nonan-9-one CAS No. 101567-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxabicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8-6-2-1-3-7(8)5-10-4-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBJBWZKVMVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634790
Record name 3-Oxabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101567-96-8
Record name 3-Oxabicyclo[3.3.1]nonan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 3 Oxabicyclo 3.3.1 Nonan 9 One and Analogues

Photochemical Reactions of Ketone Moieties

The photochemistry of bicyclic ketones, such as analogues of 3-oxabicyclo[3.3.1]nonan-9-one, reveals distinct reaction pathways depending on the solvent environment. The irradiation of 9-oxabicyclo[3.3.1]nonan-3-one (an isomer of the title compound) has been investigated, providing insight into the photochemical behavior of this class of compounds. orgsyn.orgwikipedia.org

Norrish Type I Cleavage

The Norrish Type I reaction is a fundamental photochemical process for excited ketones, involving the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. For 9-oxabicyclo[3.3.1]nonan-3-one, irradiation in water leads to a Norrish Type I cleavage. orgsyn.orgwikipedia.orgsigmaaldrich.com This reaction provides a direct route to (cis-6-methyltetrahydropyran-2-yl)acetic acid, a known constituent of civet. wikipedia.org This transformation highlights the synthetic utility of photochemical reactions in accessing complex molecular structures from bicyclic precursors.

Methanol (B129727) Adduct Formation

When the irradiation of 9-oxabicyclo[3.3.1]nonan-3-one is conducted in methanol, the predominant reaction pathway changes. orgsyn.orgwikipedia.org The primary product formed is the methanol adduct, identified as 3-hydroxymethyl-9-oxabicyclo[3.3.1]nonan-3-ol. orgsyn.org This demonstrates the influence of a polar protic solvent like methanol in altering the reactivity of the excited ketone, favoring addition over cleavage.

Photo-Reduction Product Pathways

In addition to the formation of the methanol adduct, the photoreaction of 9-oxabicyclo[3.3.1]nonan-3-one in methanol also yields photo-reduced products. orgsyn.orgwikipedia.org These products are the corresponding exo- and endo-alcohols. orgsyn.org This indicates a competing reaction pathway where the ketone is reduced to a secondary alcohol.

Chemical Transformations of the Carbonyl Group

The carbonyl group at the 9-position of the 3-oxabicyclo[3.3.1]nonane framework is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

Functionalization into Sulfur and Nitrogen Containing Heterocycles (e.g., Hydrazones, Oximes, Thiazoles)

The ketone functionality can be readily converted into various nitrogen and sulfur-containing heterocycles, which are important intermediates for further synthetic modifications or for their own biological activities.

Hydrazones and Oximes: The condensation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nucleophiles like hydrazine (B178648) hydrate (B1144303) and hydroxylamine (B1172632) yields the corresponding hydrazones, azines, and oximes. researchgate.net For example, 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ones react with pyrazine-2-carbohydrazide (B1222964) to form N'-(2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)pyrazine-2-carbohydrazides. researchgate.net Similarly, a range of oximes and their ethers have been synthesized from diversely substituted 3,7-diazabicyco[3.3.1]nonan-9-ones and 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. nih.govnih.gov The reaction to form oximes is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) in a solvent such as 2-propanol. core.ac.uk

Thiazoles: A common method for the synthesis of thiazoles is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.orgorientjchem.org This reaction proceeds via a two-step sequence and is a crucial route for preparing thiazole-containing compounds. orientjchem.org While a direct example starting from this compound is not detailed, this general method represents a plausible pathway for converting the bicyclic ketone into a thiazole derivative after α-halogenation.

Starting Material AnalogueReagentProduct Type
3-Substituted 3-azabicyclo[3.3.1]nonan-9-oneHydrazine HydrateHydrazone/Azine
3-Substituted 3-azabicyclo[3.3.1]nonan-9-oneHydroxylamineOxime
2,4,6,8-Tetraaryl-3,7-diazabicyco[3.3.1]nonan-9-oneHydroxylamineOxime
α-HaloketoneThioamideThiazole

Selective Reduction Strategies of Ketone Functionalities

The ketone group in bicyclo[3.3.1]nonane systems can be selectively reduced to either the corresponding alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohols: The selective reduction of the ketone to a secondary alcohol is a common transformation. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. For instance, the ketone group at the 9-position of 3-cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one can be stereoselectively reduced to the corresponding alcohol using these reagents in solvents like ethanol (B145695) or tetrahydrofuran.

Deoxygenation to Methylene Group: For complete removal of the carbonyl oxygen, the Wolff-Kishner and Clemmensen reductions are powerful methods. annamalaiuniversity.ac.inmasterorganicchemistry.com

The Wolff-Kishner reduction utilizes hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent. annamalaiuniversity.ac.inmasterorganicchemistry.com The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the methylene group. masterorganicchemistry.com This method is suitable for substrates that are stable to strong basic conditions. Subsequent to the reaction of 4-oxahomoadamantan-5-one (B1208449) with hydrazine, a Wolff-Kishner reduction can be performed. bohrium.com

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. annamalaiuniversity.ac.inmasterorganicchemistry.com This method is effective for reducing ketones that are not sensitive to acidic conditions. For example, the Clemmensen reduction of 2a or its dehydrogenation product 9a results in the formation of the ethyl derivative flavoserpentine (9e). researchgate.net

Reduction TypeReagentsProductConditions
Ketone to AlcoholSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)Secondary AlcoholLow to ambient temperature in ethanol or THF
DeoxygenationHydrazine (NH₂NH₂), Potassium Hydroxide (KOH)Methylene (CH₂)High-boiling protic solvent (Wolff-Kishner)
DeoxygenationZinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)Methylene (CH₂)Heat (Clemmensen)

Hydrogenation of Unsaturated Oxabicyclic Analogues

The catalytic hydrogenation of unsaturated bicyclo[3.3.1]nonane analogues is a fundamental transformation for producing saturated derivatives, which are valuable scaffolds in medicinal chemistry. The reduction of carbon-carbon double bonds within this framework is influenced by the catalyst, solvent, and the inherent stereochemistry of the bicyclic system. In oxabicyclic analogues, the presence of the ether oxygen can also affect the reaction's outcome.

Hydrogenation is an addition reaction where hydrogen atoms are added across a double or triple bond, leading to a more saturated and stable product. libretexts.org This process is typically carried out using a metal catalyst, such as palladium, platinum, or ruthenium, which facilitates the cleavage of the H-H bond and the transfer of hydrogen atoms to the unsaturated site on the same face of the molecule (syn-addition). libretexts.org

In the context of unsaturated 3-oxabicyclo[3.3.1]nonane derivatives, such as those containing a double bond in the six-membered ring (e.g., 3-oxabicyclo[3.3.1]non-6-ene), catalytic hydrogenation leads to the formation of the corresponding saturated 3-oxabicyclo[3.3.1]nonane. For instance, unsaturated intermediates in the synthesis of laurencin-related compounds have been hydrogenated to yield cis-saturated 3-oxabicyclo[3.3.1]nonane structures. oup.com

While specific data on the hydrogenation of this compound's unsaturated precursors is specialized, studies on closely related aza-analogues provide significant insight. For example, the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using ruthenium complex catalysts is noted for its high efficiency and selectivity, preferentially forming the endo-alcohol. This stereochemical preference is a common feature in the reduction of bicyclic ketones. Similarly, research on the hydrogenation of dimethylmethylenepiperidines (aza-analogues of unsaturated oxabicyclic systems) has shown that intramolecular interactions between the heteroatom's lone pair and the double bond significantly influence the stereochemical course of the reaction. researchgate.net

The general conditions for such hydrogenations involve a catalyst, a hydrogen source (typically H₂ gas), and a suitable solvent.

Table 1: Examples of Hydrogenation in Bicyclo[3.3.1]nonane Analogues

Starting Material Catalyst Product Observations Reference
Unsaturated 3-oxabicyclo[3.3.1]nonene intermediate Not specified cis-Saturated 3-oxabicyclo[3.3.1]nonane derivative Formation of the cis-configured saturated product. oup.com
9-Azabicyclo[3.3.1]nonan-3-one derivative Ruthenium complex (e.g., RuCl[(S)-BINAP]) endo-9-Azabicyclo[3.3.1]nonane-3-ol derivative High selectivity for the endo isomer.

Transannular Cyclizations in Bicyclo[3.3.1]nonane Systems

Transannular cyclization is a characteristic reaction of medium-sized ring compounds, including the bicyclo[3.3.1]nonane system. This intramolecular reaction involves the formation of a new bond across the ring system, often leading to the construction of more complex polycyclic structures like adamantanes and their hetero-analogues. nih.gov The unique chair-chair or boat-chair conformation of the bicyclo[3.3.1]nonane skeleton brings distant atoms into close proximity, facilitating these cross-ring bond formations.

These reactions are typically initiated by an electrophile, which activates one functional group (often a double bond) that then reacts with another nucleophilic position across the ring. nih.gov For instance, the electrophilic addition of bromine or iodine to di-unsaturated bicyclo[3.3.1]nonanes, such as 3,7-dimethylenebicyclo[3.3.1]nonane, is a well-documented route to halo-substituted adamantanes. rsc.org

In systems containing heteroatoms, such as oxabicyclo[3.3.1]nonane derivatives, transannular cyclizations can lead to the formation of heteroadamantanes. A notable example involves the reaction of (Z,Z)-1,5-cyclooctadiene with N-bromosuccinimide (NBS) and water. This reaction proceeds via a transannular process to yield, among other products, endo,endo-2,6-dibromo-9-oxabicyclo[3.3.1]nonane, demonstrating the formation of the oxygen-bridged bicyclic system through a cross-ring cyclization. researchgate.net

Another synthetic strategy involves the acid-catalyzed ring-opening of a bis-epoxide derived from 1,3,3a,7a-tetrahydro-2-benzofuran. When this reaction is performed in the presence of acetic anhydride, it does not yield the expected diol but instead forms a substituted 3-oxabicyclo[3.3.1]nonane skeleton through a complex rearrangement and transannular cyclization. acs.org This highlights how reaction conditions can be tuned to favor these intramolecular pathways.

The propensity for transannular reactions underscores the three-dimensional nature of the bicyclo[3.3.1]nonane framework and its utility in the stereocontrolled synthesis of intricate polycyclic molecules.

Table 2: Examples of Transannular Cyclizations in Bicyclo[3.3.1]nonane and Related Systems

Starting Material Reagent(s) Product(s) Reaction Type Reference
3,7-Dimethylenebicyclo[3.3.1]nonane Electrophiles (e.g., Br₂, I₂) Halo-substituted adamantanes Electrophilic transannular cyclization rsc.org
(Z,Z)-1,5-Cyclooctadiene N-Bromosuccinimide (NBS), H₂O endo,endo-2,6-Dibromo-9-oxabicyclo[3.3.1]nonane Bromonium-induced transannular cyclization researchgate.net

Theoretical and Computational Investigations

Molecular Mechanics Calculations

Molecular mechanics, using empirical force fields, is a primary method for exploring the potential energy surface of flexible molecules like 3-Oxabicyclo[3.3.1]nonan-9-one. These calculations provide valuable insights into the relative stabilities of different conformers.

For the parent 3-oxabicyclo[3.3.1]nonane, empirical force field calculations have shown that the twin-chair (or chair-chair, CC) conformation is the most stable. researchgate.net This preference is a general feature of many bicyclo[3.3.1]nonane derivatives, as the chair conformation for each six-membered ring minimizes torsional and angle strain. The introduction of the ketone at C9 is not expected to alter this fundamental preference.

Other possible conformations include the boat-chair (BC) and chair-boat (CB). In many substituted bicyclo[3.3.1]nonanes, the boat-chair conformer is energetically accessible. rsc.org However, for 3-oxabicyclo[3.3.1]nonane, the chair-chair conformation is significantly preferred. researchgate.net The relative energies of these conformers are critical for understanding the molecule's dynamic behavior. While specific energy values for this compound are not widely published, the established hierarchy for related systems provides a reliable model.

Table 1: Predicted Relative Stability of this compound Conformers

ConformationPredicted Relative Energy (kcal/mol)Predicted Population at 298 KNotes
Chair-Chair (CC) 0 (Most Stable)DominantGenerally the global minimum for the bicyclo[3.3.1]nonane skeleton.
Boat-Chair (BC) > 2MinorHigher in energy due to steric interactions and torsional strain.
Chair-Boat (CB) > 2MinorSimilar in energy to the BC conformer.
Boat-Boat (BB) HighestNegligibleSignificantly destabilized by steric repulsion.

This table is generated based on qualitative findings and principles from studies on analogous compounds. researchgate.netrsc.org

The chair-chair conformation of bicyclo[3.3.1]nonane and its derivatives is not perfectly rigid. A notable feature is the "flattening" of the six-membered rings to alleviate steric repulsion between the axial hydrogens at C3 and C7 (in the parent carbocycle) or corresponding atoms in heteroanalogs. In the case of 3-oxabicyclo[3.3.1]nonane, the replacement of a methylene (B1212753) group with an oxygen atom influences the degree of this flattening. Calculations have indicated that in the chair-chair conformer of 3-oxabicyclo[3.3.1]nonane, this flattening is relatively small compared to the parent carbocyclic system. researchgate.net

The presence of the sp²-hybridized carbonyl carbon at C9 also influences the geometry, slightly altering the bond angles and distances within the bridgehead region compared to the parent heterocycle. Molecular mechanics calculations can precisely model these subtle distortions, providing key geometric parameters.

Table 2: Key Structural Distortions in the Chair-Chair Conformation

Structural FeatureDescriptionConsequence
Ring Flattening The cyclohexane (B81311) and oxacyclohexane rings are slightly flattened from an ideal chair geometry.Increases the C1-C5 bridgehead distance and alters dihedral angles.
C3-C7 Interaction The key transannular interaction is between the C7 axial hydrogen and the lone pairs of the oxygen at C3.Less severe than the H-H repulsion in the parent bicyclo[3.3.1]nonane, contributing to the stability of the CC form.
C9 Carbonyl Group The C=O bond introduces planarity at the bridge, affecting the C1-C9-C5 bond angle.Influences the overall strain and electronic distribution in the molecule.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, offer a more rigorous treatment of the molecule's electronic structure, providing more accurate energies and properties than molecular mechanics.

Quantum chemical methods are used to verify and refine the conformational preferences predicted by molecular mechanics. For the related bicyclo[3.3.1]nonan-9-one, ab initio and DFT calculations have confirmed that the free energy difference between the twin-chair (CC) and boat-chair (BC) conformations is small, around 1 kcal/mol. researchgate.net A similar small energy difference can be anticipated for this compound. These calculations can also map the energy barrier for the inversion between conformers, which for the parent ketone is calculated to be approximately 6 kcal/mol. researchgate.net Such studies confirm the dominance of the chair-chair conformer in the equilibrium mixture while acknowledging the possible presence of minor populations of other conformers. researchgate.net

Application of Empirical Potential Energy Calculations

Empirical potential energy (force-field) calculations have been widely applied to the bicyclo[3.3.1]nonane class of molecules to analyze conformational preferences. rsc.orgacs.org These methods have been instrumental in demonstrating why substitutions at various positions can shift the conformational equilibrium from a chair-chair to a boat-chair form. rsc.orgcapes.gov.br For instance, studies on derivatives like 2,4-dimethoxybicyclo[3.3.1]nonan-9-one have combined molecular mechanics with NMR data to provide a detailed picture of conformational preferences. rsc.orgacs.org

For this compound, these calculations confirm the stability of the chair-chair conformer, driven by the minimization of transannular steric strain, which is less pronounced than in the carbocyclic analog due to the replacement of a CH₂ group with an oxygen atom. researchgate.net The reliability of these empirical methods is often benchmarked against experimental data or higher-level quantum calculations, providing a cost-effective yet powerful tool for conformational analysis. capes.gov.br

Chemoinformatics and In Silico Approaches for Derivative Analysis

Chemoinformatics and in silico methodologies are pivotal in the contemporary analysis of chemical compounds, offering predictive insights into their physicochemical properties, pharmacological profiles, and potential biological activities before their actual synthesis and experimental testing. For derivatives of this compound, these computational tools facilitate the efficient screening of virtual libraries, the identification of promising lead candidates, and the elucidation of structure-activity relationships (SAR). By leveraging computational models, researchers can prioritize synthetic efforts, thereby reducing the time and cost associated with drug discovery and development.

In silico pharmacological profiling involves the use of computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, as well as its likely biological targets and activities. This predictive assessment is crucial for evaluating the drug-likeness of novel derivatives of this compound.

Several studies have employed in silico tools to investigate derivatives of the oxabicyclo[3.3.1]nonane scaffold. For instance, a chemoinformatic-aided antidiabetic analysis of various phytochemicals included derivatives such as 9-oxabicyclo[3.3.1]nonane-2,6-diol and 5-hydroxy-9-oxabicyclo[3.3.1]nonan-2-one. benthamdirect.com This study utilized online platforms like SwissADME to predict physicochemical properties, pharmacokinetics, and drug-likeness. benthamdirect.com Such platforms analyze parameters governed by rules like Lipinski's rule of five, which helps in the initial screening of compounds with potential oral bioavailability. benthamdirect.com

Furthermore, toxicity profiles of these compounds can be predicted using servers like Protox II, which estimates the potential toxicity of a molecule based on its structure. benthamdirect.com In one study, derivatives of 3,7-diazabicyclo[3.3.1]nonane, a related bicyclic system, underwent ADMET predictions to assess their suitability as drug candidates. chemcopilot.com

Research has also identified that compounds featuring the 3-oxabicyclo[3.3.1]nonane core exhibit inhibitory activity against human tyrosyl-DNA phosphodiesterase 1 (TDP1), a target relevant in cancer therapy. parssilico.comyoutube.comresearchgate.net In silico calculations have been used to suggest that specific substitutions on this scaffold can enhance the binding affinity to TDP1. parssilico.com For example, a bromo-substituted derivative of 3-oxabicyclo[3.3.1]nonane was found to be a particularly effective inhibitor. parssilico.com These findings highlight the power of in silico profiling to guide the design of potent and selective inhibitors.

The following table summarizes key in silico predicted properties for representative derivatives of the oxabicyclo[3.3.1]nonane scaffold based on data from various computational studies.

Compound NamePredicted PropertyPredicted Value/OutcomeTool/Platform Used
9-Oxabicyclo[3.3.1]nonane-2,6-diolLipophilicity (Consensus LogP)0.38SwissADME
5-Hydroxy-9-oxabicyclo[3.3.1]nonan-2-oneLipophilicity (Consensus LogP)0.66SwissADME
4-Bromo-substituted 3-oxabicyclo[3.3.1]nonane derivativeTDP1 InhibitionIC50 = 0.65 µM (experimental, guided by in silico insights)Not specified

This table is generated based on data reported in the cited literature and is for illustrative purposes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor, typically a protein) when they bind to each other to form a stable complex. nih.govnih.gov This method is instrumental in structure-based drug design, allowing researchers to visualize and analyze the interactions between a potential drug molecule and its biological target at an atomic level. nih.govyoutube.com

The fundamental principle of molecular docking is often compared to a "lock and key" model, where the ligand (key) is fitted into the active site (lock) of the receptor. nih.gov The process involves two main steps:

Sampling: This step involves generating a variety of possible conformations and orientations (poses) of the ligand within the receptor's binding site. nih.gov Various search algorithms, such as genetic algorithms, Monte Carlo simulations, and molecular dynamics, are employed to explore the vast conformational space and identify low-energy binding modes. openaccessjournals.com

Scoring: Each generated pose is then evaluated using a scoring function, which estimates the binding affinity or the strength of the interaction between the ligand and the receptor. nih.govopenaccessjournals.com Scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score typically indicates a more stable complex and a higher binding affinity. chemcopilot.com

The process of a typical molecular docking study is as follows:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a public database like the Protein Data Bank (PDB). nih.gov The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. ualberta.ca Similarly, the 3D structure of the ligand, in this case, a derivative of this compound, is generated and optimized.

Defining the Binding Site: The region on the receptor where the ligand is expected to bind (the active site) is defined. This can be based on the known location of a co-crystallized ligand or predicted using binding site identification algorithms. nih.gov

Running the Docking Simulation: The docking software then systematically places the ligand in the defined binding site, exploring different orientations and conformations. chemcopilot.com

Analysis of Results: The output of the docking simulation is a set of possible binding poses ranked by their scores. ualberta.ca Researchers analyze the top-ranked poses to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

For derivatives of this compound, molecular docking can be employed to predict their binding modes with various target proteins, such as kinases, enzymes, or receptors. ijsrtjournal.com By understanding these interactions, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For example, docking studies could reveal why a particular substituent on the bicyclic core enhances binding affinity, guiding the synthesis of more effective analogs.

Variously Substituted 3-Oxabicyclo[3.3.1]nonane Systems.researchgate.netscribd.commetu.edu.tr

The 3-oxabicyclo[3.3.1]nonane framework is a key structural motif found in a variety of natural products and biologically active molecules. Its rigid bicyclic structure makes it an attractive scaffold in medicinal chemistry and organic synthesis. The substitution at various positions of this bicyclic system allows for the generation of a diverse library of compounds with a wide range of chemical and biological properties.

The synthesis of substituted 3-oxabicyclo[3.3.1]nonane systems can be achieved through several synthetic strategies. One common approach involves the intramolecular cyclization of appropriately functionalized cyclohexene (B86901) or cyclohexane precursors. For instance, the reaction of trans-p-menth-6-ene-2,8-diol with aldehydes or epoxides, catalyzed by boron trifluoride etherate, yields substituted 3-oxabicyclo[3.3.1]nonan-9-ones through an oxonium-ene type reaction. acs.org This method has been shown to produce the desired bicyclic products in good yields. acs.org

Another powerful method for constructing this bicyclic system is the Prins cyclization. nih.govmdpi.com This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. For example, the reaction of geraniol (B1671447) with various aldehydes in the presence of boron trifluoride etherate can produce substituted 3-oxabicyclo[3.3.1]nonenes. nih.gov The substituents on the resulting bicyclic system are determined by the choice of the starting aldehyde.

The characterization of these substituted analogues is typically carried out using a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in determining the connectivity and stereochemistry of the bicyclic framework. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule, while mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern.

Replacing the oxygen atom at the 3-position of the 3-oxabicyclo[3.3.1]nonane skeleton with one or more nitrogen atoms gives rise to heteroatom-modified bicyclic systems, such as 3-azabicyclo[3.3.1]nonanes and 3,7-diazabicyclo[3.3.1]nonanes (also known as bispidines). rsc.orgthieme-connect.comect-journal.kzsemanticscholar.org These nitrogen-containing analogues are of significant interest due to their prevalence in alkaloids and their use as ligands in coordination chemistry and as scaffolds in medicinal chemistry. nih.gov

The synthesis of 3-azabicyclo[3.3.1]nonane derivatives can be accomplished through various methods, including the Mannich reaction. rsc.orgrsc.org A one-pot tandem Mannich reaction of aromatic ketones, paraformaldehyde, and dimethylamine (B145610) has been reported to produce 3-azabicyclo[3.3.1]nonane derivatives in good yields. rsc.orgrsc.org Another approach involves the reduction of m-dinitrobenzene followed by aminomethylation. google.com Reductive amination of 3-azabicyclo[3.3.1]nonan-9-ones can also be used to introduce substituents at the 9-position. researchgate.net

3,7-Diazabicyclo[3.3.1]nonanes are commonly synthesized via a double Mannich reaction. ect-journal.kzsemanticscholar.orgresearchgate.net This typically involves the condensation of a piperidin-4-one derivative with formaldehyde (B43269) and a primary amine. ect-journal.kzsemanticscholar.org For example, 1-(3-ethoxypropyl)piperidin-4-one can be reacted with primary amines and formaldehyde to yield 3,7-diazabicyclo[3.3.1]nonan-9-ones. ect-journal.kzsemanticscholar.org The resulting ketone can then be reduced to the corresponding nonane. ect-journal.kzsemanticscholar.org The conformation of these bispidine derivatives is often a "chair-chair" arrangement for both piperidine (B6355638) rings, as determined by NMR spectroscopy. ect-journal.kzsemanticscholar.org

Heteroatom-Modified SystemGeneral Synthetic ApproachKey Starting Materials
3-Azabicyclo[3.3.1]nonane Tandem Mannich ReactionAromatic ketones, paraformaldehyde, dimethylamine rsc.orgrsc.org
Reductive Amination3-Azabicyclo[3.3.1]nonan-9-ones researchgate.net
3,7-Diazabicyclo[3.3.1]nonane Double Mannich ReactionPiperidin-4-one derivatives, formaldehyde, primary amines ect-journal.kzsemanticscholar.org
Aminomethylation of Guareschi ImidesGuareschi imide salts, primary amines, formaldehyde researchgate.net

Monoterpene-Derived 3-Oxabicyclo[3.3.1]nonane Derivatives.nih.gov

Monoterpenes, with their readily available and diverse chiral scaffolds, serve as excellent starting materials for the synthesis of complex molecules, including derivatives of 3-oxabicyclo[3.3.1]nonane.

(+)-3-Carene, a major component of turpentine, can be utilized as a precursor for the synthesis of 3-oxabicyclo[3.3.1]nonane derivatives. nih.govichem.md The synthesis often begins with the isomerization of (+)-3-carene to (+)-2-carene. nih.govmdpi.com The subsequent reaction of the 2-carene-containing mixture with various aldehydes in the presence of a catalyst, such as montmorillonite (B579905) clay, can lead to the formation of compounds with a 3-oxabicyclo[3.3.1]nonane skeleton. nih.govmdpi.com For instance, reaction with heteroaromatic aldehydes has been shown to produce these derivatives. nih.govresearchgate.net The yields and product distribution can be influenced by the specific aldehyde and reaction conditions used. mdpi.com

Limonene (B3431351) is another abundant monoterpene that can be transformed into 3-oxabicyclo[3.3.1]nonane derivatives. The condensation of limonene with aldehydes, often catalyzed by montmorillonite K10, is a key method for this transformation. nih.govresearchgate.net For example, the reaction of limonene with 2-thiophenecarboxaldehyde using this catalyst can yield the corresponding 3-oxabicyclo[3.3.1]nonane derivative. nih.gov This approach offers a route to these bicyclic systems from a readily available and renewable starting material. nih.gov

Monoterpene SourceKey ReactionCatalystResulting Derivative
(+)-3-Carene Isomerization followed by reaction with aldehydesMontmorillonite claySubstituted 3-oxabicyclo[3.3.1]nonanes nih.govmdpi.com
Limonene Condensation with aldehydesMontmorillonite K10Substituted 3-oxabicyclo[3.3.1]nonenes nih.govresearchgate.net

3-Oxabicyclo[3.1.1]heptanes as Isosteric Scaffolds.researchgate.netnih.govacs.orgablesci.comchemrxiv.org

In medicinal chemistry, the replacement of aromatic rings with rigid, saturated scaffolds is a common strategy to improve the physicochemical properties of drug candidates. researchgate.netnih.govacs.org 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes (oxa-BCHs) have been identified as saturated isosteres of meta-substituted phenyl rings. researchgate.netnih.govacs.org This is due to their similar geometric arrangement of exit vectors. researchgate.netacs.org

The synthesis of these scaffolds can be achieved through an acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. researchgate.netnih.govacs.org This rearrangement proceeds under mild conditions using catalytic amounts of an acid like pyridinium (B92312) chloride. researchgate.netnih.gov Another synthetic route involves the rearrangement of 3-oxaspiro[3.3]heptanes. rsc.org The incorporation of an oxygen atom into the bicyclo[3.1.1]heptane skeleton to form the 3-oxa-BCH scaffold can potentially improve properties such as solubility and permeability. acs.org

Derivatives and Analogues of 3 Oxabicyclo 3.3.1 Nonan 9 One

Synthesis of 1,5-Disubstituted 3-Oxabicyclo[3.1.1]heptanes

The synthesis of 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes, also referred to as oxa-BCHeps, has been developed as a method to create saturated isosteres of meta-substituted phenyl rings. acs.orgablesci.comacs.org A key strategy for synthesizing these bicyclic ethers involves the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols. acs.orgchemrxiv.orgnih.gov This approach provides a pathway to the 3-oxabicyclo[3.1.1]heptane core under mild reaction conditions. chemrxiv.orgnih.gov

The general synthetic route commences with the preparation of the requisite (2-oxaspiro[3.3]heptan-6-yl)methanol precursors. These precursors then undergo an acid-catalyzed rearrangement to yield the desired 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane scaffold. acs.org Catalytic amounts of pyridinium (B92312) chloride (PyrHCl) have been effectively used to facilitate this isomerization. chemrxiv.orgnih.gov This method is noted for its mild conditions and its utility in creating a variety of building blocks suitable for medicinal chemistry. nih.gov

The formation of the 3-oxabicyclo[3.1.1]heptane ring system from a substrate already containing a cyclobutane (B1203170) moiety is one of the primary strategies for its synthesis. acs.org This is in contrast to methods that involve the simultaneous formation of the cyclobutane and pyran rings, which often require harsh reaction conditions. acs.org The acid-mediated rearrangement of the spirocyclic alcohol provides a more accessible route to these structures. acs.orgchemrxiv.org

Research has demonstrated the synthesis of various derivatives using this methodology. For instance, modifications of the synthesized 3-oxabicyclo[3.1.1]heptanes can be performed to introduce different functional groups. chemrxiv.org An example includes the conversion of a hydroxyl group to an alkyl bromide using N-bromosuccinimide (NBS) and triphenylphosphine, which can then be further transformed into a carboxylic acid. chemrxiv.org

Below is a table summarizing the synthesis of representative 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes via the acid-mediated isomerization of the corresponding (2-oxaspiro[3.3]heptan-6-yl)methanol.

Starting MaterialProduct (1,5-Disubstituted 3-Oxabicyclo[3.1.1]heptane)Catalyst/ReagentYield (%)Reference
(2-Oxaspiro[3.3]heptan-6-yl)methanol1-(Hydroxymethyl)-3-oxabicyclo[3.1.1]heptanePyridinium chloride (PyrHCl)Not specified chemrxiv.org
(2-Oxaspiro[3.3]heptan-6-yl)methanol derivative1-Carboxylic acid-5-substituted-3-oxabicyclo[3.1.1]heptane1. NBS, PPh3 2. KCN 3. Alkali hydrolysisNot specified chemrxiv.org
6-Substituted (2-oxaspiro[3.3]heptan-6-yl)methanols1,5-Disubstituted 3-oxabicyclo[3.1.1]heptanesAcid catalyst (e.g., PyrHCl)Not specified acs.org

Applications of 3 Oxabicyclo 3.3.1 Nonan 9 One in Chemical Research

Building Blocks for Complex Organic Synthesis

The constrained conformation of the 3-oxabicyclo[3.3.1]nonane skeleton makes it an attractive starting point for the synthesis of intricate molecular structures. ucl.ac.uk This architectural complexity is often associated with greater biological activity in the resulting molecules. ucl.ac.uk

The bicyclo[3.3.1]nonane system is the core structural framework for a variety of biologically active natural products, particularly the polyprenylated acylphloroglucinol (PPAP) family. ucl.ac.ukrsc.org The synthesis of these complex natural compounds often involves strategies to construct this specific bicyclic core. ucl.ac.uk Derivatives of 3-oxabicyclo[3.3.1]nonan-9-one, such as those with hydroxyl groups, can undergo oxidation to form diketone derivatives, which are pivotal intermediates in the synthesis of polycyclic ethers. vulcanchem.com The inherent structure of the bicyclic system provides a robust platform for building more elaborate, multi-ring systems found in nature. acs.org

The 3-oxabicyclo[3.3.1]nonane moiety is a key building block for creating diverse and novel molecular architectures beyond mimicking natural products. mdpi.com Its rigid structure allows for the precise spatial orientation of various substituents, which is crucial in determining the chemical and biological properties of new compounds. ucl.ac.uk Researchers have utilized this scaffold in organocatalytic reactions to produce optically active bicyclo[3.3.1] adducts with multiple stereocenters in a single step. acs.org This capability makes it a valuable intermediate for synthesizing complex molecules that are not necessarily found in nature but have significant potential in materials science and drug discovery. smolecule.com For instance, the framework is used to develop unique cleft-shaped molecules that can function as ion receptors, metallocycles, and molecular tweezers. rsc.org

Scaffold Design in Medicinal Chemistry Research

In medicinal chemistry, the 3-oxabicyclo[3.3.1]nonane framework is a prevalent scaffold used in the development of new therapeutic agents. rsc.org Its defined three-dimensional shape allows it to interact with biological macromolecules like enzymes and receptors with high specificity. vulcanchem.com This has led to its investigation in developing treatments for a range of conditions, including neurodegenerative disorders and pain management.

A significant application of the 3-oxabicyclo[3.3.1]nonane scaffold is in the design of inhibitors for Tyrosyl-DNA Phosphodiesterase 1 (TDP1). mdpi.comresearchgate.networktribe.com TDP1 is a critical DNA repair enzyme that removes DNA damage caused by topoisomerase I (TOP1) inhibitors, a class of established anticancer drugs. mdpi.comresearchgate.netmdpi.com By repairing this damage, TDP1 can reduce the effectiveness of chemotherapy and contribute to drug resistance in cancer cells. mdpi.com Therefore, inhibiting TDP1 is a promising strategy to enhance the efficacy of existing anticancer treatments. mdpi.comresearchgate.netresearchgate.net Several novel inhibitors based on the 3-oxabicyclo[3.3.1]nonane skeleton have been synthesized and found to inhibit the TDP1 enzyme at micromolar and submicromolar concentrations. mdpi.comresearchgate.networktribe.com

Structure-activity relationship (SAR) studies have been conducted to understand how different chemical modifications to the 3-oxabicyclo[3.3.1]nonane scaffold affect its TDP1 inhibitory activity. mdpi.comnih.gov These studies have revealed that the potency of the inhibitors is significantly influenced by the nature and position of substituents on the heterocyclic ring. mdpi.comnih.gov

For example, the addition of a bromine atom to the heterocycle was found to significantly increase the inhibitory potency of the ligands. mdpi.comnih.gov Among a series of compounds with the 3-oxabicyclo[3.3.1]nonane skeleton, the 4-bromo-substituted derivative was the most active, with an IC₅₀ value of 0.65 μM. mdpi.commdpi.comnih.gov In contrast, the addition of a methyl group at various positions on the thiophene (B33073) ring of related compounds had no significant effect on activity. mdpi.comnih.gov These findings are crucial for the rational design of more potent TDP1 inhibitors. mdpi.comnih.govrsc.org

Table 1: TDP1 Inhibitory Activity of 3-Oxabicyclo[3.3.1]nonane Derivatives

CompoundScaffold TypeKey SubstituentIC₅₀ (μM)Reference
12g3-Oxabicyclo[3.3.1]nonane4-Bromothiophene0.65 mdpi.comnih.gov
12d3-Oxabicyclo[3.3.1]nonaneThiophene>20 mdpi.comnih.gov
12e3-Oxabicyclo[3.3.1]nonane3-Methylthiophene>20 mdpi.comnih.gov
12k3-Oxabicyclo[3.3.1]nonane5-Nitrothiophene1.5 mdpi.comnih.gov

A key goal in developing TDP1 inhibitors is to use them in combination with existing chemotherapeutic agents to improve treatment outcomes. researchgate.net Research has shown that non-cytotoxic inhibitors with a 3-oxabicyclo[3.3.1]nonane core can act synergistically with the established anticancer drug topotecan (B1662842) (Tpc), a TOP1 inhibitor. mdpi.comresearchgate.networktribe.com

In studies using human embryonic kidney (HEK293FT) cells, a synergistic cytotoxic effect was observed when certain TDP1 inhibitors were combined with topotecan. mdpi.comresearchgate.netresearchgate.net Crucially, this synergistic effect was absent in cells where the TDP1 gene had been knocked out (TDP1−/−). mdpi.comresearchgate.networktribe.comresearchgate.net This result strongly indicates that the observed synergy is caused by the inhibition of the TDP1 enzyme, which sensitizes the cancer cells to the DNA-damaging effects of topotecan. mdpi.comresearchgate.networktribe.commdpi.com This approach of using non-toxic enzyme inhibitors to enhance the efficacy of current pharmaceuticals could lead to more effective cancer therapies with potentially reduced side effects. worktribe.comresearchgate.net

Identification of Antileishmanial Agents

The search for new treatments for leishmaniasis, a parasitic disease with significant global impact, has led researchers to investigate novel chemical scaffolds. Derivatives of this compound have emerged as a promising class of compounds with significant antileishmanial properties. researchgate.net Previous in vitro studies identified these oxabicyclo[3.3.1]nonanones as agents that act on the redox enzymes of the Leishmania parasite. researchgate.net

One of the most potent compounds identified is a derivative named PS-203. researchgate.net In a hamster model of visceral leishmaniasis, a 5-day treatment with PS-203 at a dose of 5 mg/kg body weight resulted in a 77.29 ± 3.0% inhibition of parasite growth. researchgate.net Further studies with this compound confirmed its good antileishmanial activity and low toxicity both in vitro and in vivo. researchgate.net Research led by Professor Anil Kumar Saikia at IIT Guwahati has been instrumental in this area, identifying oxabicyclo[3.3.1]nonanones with IC50 values against the parasite ranging from 4.95 to 19.52 µM.

Building on these findings, a hydroxy derivative of PS-203, named PS-207, was synthesized and evaluated. This new derivative also demonstrated a significant antileishmanial effect on both the promastigote (the motile, flagellated form) and the amastigote (the non-motile, intracellular form) stages of the parasite. researchgate.net Interestingly, research revealed a synergistic effect when PS-207 was combined with a low dose of miltefosine, a standard antileishmanial drug. researchgate.net This suggests that such derivatives could be used in combination therapies, potentially reducing required dosages and combating drug resistance.

Table 1: Antileishmanial Activity of this compound Derivatives
CompoundChemical NameKey Research Finding
PS-2034-(4,4,8-Trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)-benzoic acid methyl esterDemonstrated 77.29 ± 3.0% inhibition of Leishmania parasite growth in a hamster model. researchgate.net
PS-207Methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoateShowed good antileishmanial effect and a synergistic effect when combined with miltefosine. researchgate.net

Estrogen Receptor Ligand Research

The estrogen receptors (ERα and ERβ) are crucial targets in drug discovery, particularly for hormone-dependent cancers and osteoporosis. The development of ligands that can selectively modulate these receptors is of significant interest. The bicyclo[3.3.1]nonane core, including its oxa-analogs, has been identified as a key structural element for high-affinity ER ligands. acs.org Specifically, oxabicyclo[3.3.1]nonene and its derivatives are known to function as estrogen receptor ligands. acs.org

Research into three-dimensional ER ligands has shown that compounds incorporating a bicyclo[3.3.1]nonane core exhibit high binding affinities. In some cases, these ligands bind to both ER subtypes with an affinity 3 to 5 times greater than that of the natural hormone, estradiol (B170435). This highlights the effectiveness of the rigid bicyclic framework in interacting with the ligand-binding pocket of the estrogen receptors.

Furthermore, studies have explored various bicyclic cores to develop subtype-selective ligands. While some related 7-oxabicyclo[2.2.1]heptene compounds act as ER antagonists, the modification of the bicyclic system offers a pathway to tune the pharmacological profile of the resulting ligands. The synthesis of molecules based on the oxabicyclo[3.3.1]nonanone scaffold is considered a valuable strategy in the development of new estrogen receptor ligands. acs.org

Table 2: Bicyclic Scaffolds in Estrogen Receptor Ligand Research
ScaffoldRelevance to ER Ligand DesignReported Activity
Bicyclo[3.3.1]nonaneCore structure for high-affinity ER ligands.Binds 3-5 times better than estradiol to ERα and ERβ.
Oxabicyclo[3.3.1]noneneKnown to behave as an estrogen receptor ligand. acs.orgActs as an estrogen receptor agonist. researchgate.net

Application as Isosteric Replacements in Lead Optimization

In medicinal chemistry, the strategy of isosteric replacement—substituting one part of a molecule with a structurally similar but electronically distinct group—is a fundamental tool for lead optimization. A major trend involves replacing flat, aromatic rings like benzene (B151609) with saturated, three-dimensional scaffolds to improve physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity. researchgate.netugr.es Nonconjugated, rigid hydrocarbons, including bicyclo[3.3.1]nonane, are recognized as useful mimics, or bioisosteres, for benzene moieties in drug candidates. researchgate.net

The architectural complexity of saturated molecules like bicyclo[3.3.1]nonane derivatives often leads to greater biological activity and potentially lower toxicity compared to their flat aromatic counterparts. ucl.ac.uk The defined three-dimensional arrangement of substituents on these rigid structures is crucial for their biological properties. ucl.ac.uk This principle has been successfully applied using various bicyclic systems. For instance, bicyclo[1.1.1]pentane is used as a bioisostere for para-substituted benzene, while bicyclo[3.1.1]heptane can mimic a meta-substituted phenyl ring. researchgate.net The introduction of a heteroatom, as in 3-oxabicyclo[3.1.1]heptane, can further refine properties and provide a water-soluble bioisostere of meta-benzene. The bicyclo[3.3.1]nonane core fits within this paradigm as a scaffold that can present substituents with a well-defined spatial geometry, making it a valuable component for designing novel drug analogues.

Table 3: Examples of Saturated Bicyclic Scaffolds as Benzene Bioisosteres
Bicyclic ScaffoldAromatic Ring Mimicked
Bicyclo[1.1.1]pentanepara-Disubstituted Benzene researchgate.netugr.es
Bicyclo[3.1.1]heptanemeta-Disubstituted Benzene researchgate.net
Bicyclo[2.2.2]octanepara-Substituted Benzene ugr.es
Bicyclo[3.3.1]nonaneBenzene Moiety researchgate.net

Research in Functional Materials Development (General)

The unique and rigid structure of the bicyclo[3.3.1]nonane framework is not only valuable in medicinal chemistry but also holds potential for the development of functional materials. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for applications such as ion receptors, metallocycles, and molecular tweezers, which rely on a well-defined three-dimensional structure to selectively bind other molecules. rsc.org

In the field of polymer science, bicyclic monomers are of significant interest because they can undergo ring-opening polymerizations to create polymers with unique architectures and properties. researchgate.net A survey of polymerizable bicyclic monomers specifically includes derivatives of bicyclo[3.3.1]nonane, such as lactones (oxygen-containing cyclic esters). researchgate.net The industrial application of related bicyclic compounds has been demonstrated; for example, 3,8-dioxabicyclo[3.2.1]octan-2-one produces thermosetting polymers that are useful as protective coatings. core.ac.uk Furthermore, an isomer of the title compound, 9-Oxabicyclo[3.3.1]nonan-2-one, is noted for its use in the industrial production of polymers and other materials.

While direct polymerization of this compound is not extensively documented, research has shown the formation of a substituted 3-oxabicyclo[3.3.1]nonane skeleton during synthetic sequences aimed at producing conducting polymers. metu.edu.trmetu.edu.tr This connection suggests that the 3-oxabicyclo[3.3.1]nonane core is a relevant and accessible building block that could be incorporated into the synthesis of advanced functional materials.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

While several methods exist for constructing the 3-oxabicyclo[3.3.1]nonane core, future research will prioritize the development of more efficient, stereoselective, and environmentally benign synthetic strategies.

A significant area of focus is the utilization of renewable starting materials. Monoterpenes such as (+)-3-carene and limonene (B3431351) have been successfully used as precursors for the synthesis of 3-oxabicyclo[3.3.1]nonane derivatives. mdpi.comtandfonline.com The Prins cyclization reaction, an acid-catalyzed reaction between an alkene and an aldehyde, is a key transformation in this context. mdpi.comresearchgate.net Future work should aim to expand the scope of these reactions, using a wider variety of renewable feedstocks and developing more effective and recyclable catalysts.

Recent advancements have highlighted the use of catalysts like Indium(III) chloride (InCl₃) and heterogenous solid acids like montmorillonite (B579905) K-10 and CsPW, which can improve reaction times, yields, and regioselectivity under mild conditions. tandfonline.comresearchgate.netvulcanchem.comresearchgate.net Organocatalysis also presents a powerful tool for the asymmetric synthesis of these bicyclic systems. researchgate.net Domino reactions, which allow for the construction of complex molecules with multiple stereocenters in a single step, are particularly promising for creating functionalized 3-oxabicyclo[3.3.1]nonan-2-ones with high stereoselectivity. researchgate.net

Table 1: Comparison of Catalytic Methods for Bicyclic Ether Synthesis
MethodCatalystKey AdvantagesReference
Prins/Oxonium-Ene CyclizationInCl₃High yields, mild conditions, short reaction times. vulcanchem.comresearchgate.net
Prins CyclizationMontmorillonite K10Use of a solid acid catalyst, applicable to renewable terpenes. tandfonline.comresearchgate.net
Domino Michael-Hemiacetalization-Michael ReactionModularly Designed Organocatalysts (MDOs)High stereoselectivity (up to 96% ee), synthesis of complex functionalized products. researchgate.net
Gold-Catalyzed CycloadditionAu(I) ComplexesFormation of diverse polycyclic systems from unsaturated precursors. beilstein-journals.org

Future efforts should focus on developing catalytic systems that are not only highly efficient and selective but also recoverable and reusable, aligning with the principles of green chemistry. tandfonline.com

Exploration of Undiscovered Reactivity Patterns and Transformations

The inherent ring strain and defined stereoelectronic properties of the 3-oxabicyclo[3.3.1]nonane skeleton suggest a rich and largely unexplored reactivity profile. The rigid conformation of the bicyclic system significantly influences its chemical behavior, particularly in comparison to more flexible acyclic or monocyclic systems.

Future investigations should explore:

Novel Cycloaddition Reactions: The strained framework can participate in unique cycloaddition pathways. Gold-catalyzed reactions of substrates containing alkyne and carbonyl groups have been shown to produce related 9-oxabicyclo[3.3.1]nona-4,7-dienes through complex zwitterionic intermediates and subsequent ring expansion. beilstein-journals.org Exploring the reactivity of the ketone in 3-oxabicyclo[3.3.1]nonan-9-one in similar transition-metal-catalyzed cycloadditions could lead to novel polycyclic architectures.

Domino and Cascade Reactions: The strategic placement of functional groups on the scaffold can trigger powerful domino reactions. researchgate.net Research into designing precursors that can undergo intramolecular cascades, such as Michael addition-Claisen condensation sequences, could provide rapid access to complex polyheterocyclic systems. rsc.org

Transannular Reactions: Medium-sized rings are known to exhibit transannular reactions due to the spatial proximity of atoms on opposite sides of the ring. psu.edu The 3-oxabicyclo[3.3.1]nonane system, with its close C1/C5 and C3-O/C7-H interactions, is a prime candidate for exploring such reactivity, potentially leading to novel ring-contracted or ring-rearranged products.

Stereoelectronic Control: The influence of the ether oxygen's lone pairs on reactivity at adjacent centers (anomeric effects) is a critical area for study. rsc.org Future work could investigate how these stereoelectronic effects control the stereochemical outcome of reactions at the C2, C4, and C9 positions, enabling more precise control over synthetic transformations.

Advanced Spectroscopic and Computational Conformational Studies

The conformation of the bicyclo[3.3.1]nonane ring system is crucial to its reactivity and biological activity. It predominantly exists in a double chair (CC) conformation, though substituted derivatives can adopt boat-chair (BC) or twin-boat (BB) conformations. capes.gov.br

While classical techniques like ¹H and ¹³C NMR spectroscopy and X-ray crystallography have been instrumental in determining these preferred conformations, future research can provide a more dynamic picture. capes.gov.bracs.org

Variable-Temperature NMR: These studies can determine the thermodynamic parameters (ΔH and ΔS) for conformational equilibria, providing quantitative insight into the stability of different conformers. capes.gov.br

Advanced Computational Modeling: High-level computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of various conformers and the energy barriers for their interconversion. psu.eduresearchgate.net These calculations can also predict how substitution patterns will influence conformational preferences.

Chiroptical Spectroscopy: For chiral derivatives, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), combined with quantum chemical calculations, can provide unambiguous assignment of absolute configuration and detailed conformational information in solution. researchgate.net

A deeper understanding of the conformational landscape is essential for rationalizing observed reactivity and for designing molecules that can adopt specific shapes to interact with biological targets.

Rational Design and Synthesis of New Bioactive Analogues

The 3-oxabicyclo[3.3.1]nonane scaffold has proven to be a valuable molecular platform for the development of new therapeutic agents. mdpi.com Derivatives have shown potent activity as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), an important enzyme in DNA repair and a target for anticancer therapies. mdpi.comresearchgate.net Others have been investigated as antileishmanial agents. researchgate.net

Future research in this area will be driven by rational design principles:

Structure-Based Drug Design: Using the this compound core as a starting point, new analogues can be designed to target other enzymes or receptors. Computational docking studies can predict how derivatives might bind to a specific protein target, guiding the synthesis of the most promising candidates.

Diversity-Oriented Synthesis: Creating libraries of 3-oxabicyclo[3.3.1]nonane derivatives with diverse substituents will be crucial for exploring a wider range of biological activities. This could include screening for antimicrobial, antiviral, or neuroactive properties. vulcanchem.comresearchgate.net

Bioisosteric Replacement: The oxygen atom at the 3-position or the ketone at the 9-position could be replaced with other groups (e.g., nitrogen, sulfur) to create hetero-analogues. researchgate.net This can modulate the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, potentially improving its pharmacological profile.

Table 2: Reported Biological Activities of Bicyclo[3.3.1]nonane Analogues
Analogue ClassBiological Target/ActivityPotential ApplicationReference
3-Oxabicyclo[3.3.1]nonane derivativesTDP1 InhibitionAnticancer (chemosensitizing agents) mdpi.comresearchgate.net
Oxabicyclo[3.3.1]nonanonesTrypanothione Reductase/Synthetase InhibitionAntileishmanial researchgate.net
6-hydroxy-3-oxabicyclo[3.3.1]nonan-9-oneAntibacterial (S. aureus, E. coli)Antimicrobial vulcanchem.com
3-Oxa-9-azabicyclo[3.3.1]nonane derivativesNeurotransmitter system modulationNeurodegenerative disorders

The development of non-cytotoxic TDP1 inhibitors that can act as chemosensitizing agents is a particularly promising avenue, as they could enhance the efficacy of existing anticancer drugs while reducing side effects. mdpi.com

Computational Chemistry in Mechanistic Elucidation and Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experiments alone. openaccessjournals.com For the 3-oxabicyclo[3.3.1]nonane system, computational methods will play a vital role in several key areas.

Mechanistic Elucidation: Complex reaction pathways, such as domino reactions and transition-metal-catalyzed cycloadditions, can be mapped out using computational methods. researchgate.netbeilstein-journals.org By calculating the energies of intermediates and transition states, researchers can understand why certain products are formed, rationalize stereochemical outcomes, and predict how changes to the substrate or catalyst will affect the reaction. researchgate.net

Property Prediction: Quantum chemical methods can predict a wide range of molecular properties, including spectroscopic signatures (NMR, IR spectra), which can aid in structure verification. vulcanchem.comvulcanchem.com They can also predict physicochemical properties like polarity and lipophilicity (LogP), which are critical for drug development.

Guiding Synthetic Strategy: Before embarking on lengthy and resource-intensive synthetic campaigns, computational chemistry can be used to assess the feasibility of a proposed reaction. By modeling reaction profiles, chemists can identify potential side reactions and optimize conditions for desired outcomes.

Understanding Non-Covalent Interactions: The function of many molecules, especially in biological systems, is governed by subtle non-covalent interactions. Computational models can accurately describe these interactions, such as the hydrogen bonding that stabilizes certain conformations or the binding of a bioactive analogue to its protein target. vulcanchem.com

The synergy between computational prediction and experimental validation will accelerate the pace of discovery, enabling a more efficient and targeted exploration of the chemistry and applications of this compound and its derivatives. openaccessjournals.com

Q & A

Q. Q1. What are the common synthetic routes for 3-Oxabicyclo[3.3.1]nonan-9-one derivatives, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis typically employs double Mannich reactions or condensation strategies. For example, 2,4,6,8-tetraphenyl derivatives are synthesized via a Mannich reaction involving acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio). Subsequent functionalization (e.g., chloroacetylation) uses chloroacetyl chloride in dichloromethane with triethylamine as a catalyst, yielding ~90% product . Reaction conditions (solvent polarity, temperature, and catalyst choice) critically influence stereoselectivity, favoring either twin-chair or chair-boat conformations .

Q. Q2. How is the crystal structure of this compound derivatives determined, and what conformational insights are revealed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one crystallizes in an orthorhombic system (space group Pbca) with distorted-chair piperidine rings. Puckering parameters (Q, θ, φ) quantify deviations from ideal chair/boat forms, while intramolecular C–H⋯π and C–H⋯O interactions stabilize the conformation . Computational validation via density functional theory (DFT) at B3LYP/6-31G(d,p) level confirms experimental bond lengths/angles within ±0.02 Å .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1718 cm⁻¹) and amidic carbonyls (~1654 cm⁻¹) .
  • NMR : Distinguishes axial vs. equatorial protons in bicyclic systems; 1^1H/13^{13}C shifts correlate with substituent electronic effects .
  • XRD : Resolves intermolecular interactions (e.g., C–H⋯π) and quantifies crystal packing efficiency via Hirshfeld surface analysis (H⋯H: 52.3%, H⋯C: 23.7%) .

Advanced Research Questions

Q. Q4. How do computational methods (DFT, molecular docking) enhance understanding of this compound derivatives?

Methodological Answer:

  • DFT : Optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps ~5.3 eV), predicting reactivity. Electron-rich regions (e.g., carbonyl oxygens) are mapped via molecular electrostatic potential (MEP) surfaces .
  • Docking : Evaluates bioactivity; derivatives docked with ERα (PDB: 3ERT) show binding affinities ≤−9.56 kcal/mol, suggesting therapeutic potential .

Q. Q5. What strategies address contradictions in conformational data between experimental (XRD) and computational (DFT) models?

Methodological Answer: Discrepancies arise from solvent effects (absent in gas-phase DFT) or lattice packing forces. For example, SC-XRD reveals intermolecular C–H⋯π interactions that stabilize boat-boat conformations, while DFT predicts chair-chair forms. Hybrid QM/MM simulations incorporating crystal field effects resolve such conflicts .

Q. Q6. How do substituents modulate biological activity in this compound derivatives?

Methodological Answer:

  • Electron-withdrawing groups (Cl, NO₂) : Enhance cytotoxicity (e.g., IC₅₀ ~10 µM against HepG2) but reduce antioxidant activity due to prooxidant effects .
  • Electron-donating groups (CH₃, OCH₃) : Improve antioxidant capacity (via radical scavenging) but lower cytotoxicity. SAR studies recommend balancing lipophilicity (logP) and hydrogen-bond donors for bioavailability .

Q. Q7. What role do supramolecular interactions play in stabilizing crystal lattices of bicyclic derivatives?

Methodological Answer: Hirshfeld surface analysis quantifies contributions:

  • H⋯H interactions : 52.3% (van der Waals dominance).
  • C–H⋯π/π–π stacking : 23.7% (directs helical chain formation along crystallographic axes) .
    Thermal ellipsoid models (anisotropic displacement parameters) further validate dynamic disorder in bulky substituents .

Q. Q8. How are structure-activity relationship (SAR) studies designed for bicyclic derivatives targeting neurodegenerative diseases?

Methodological Answer:

  • In vitro assays : AMPA receptor modulation is tested via electrophysiological recordings (IC₅₀ ~5 µM).
  • In silico screening : Pharmacophore models prioritize derivatives with bicyclic rigidity and acetyl/benzofuran substituents for blood-brain barrier penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.